[(2-Bromo-6-fluorophenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(2-Bromo-6-fluorophenyl)methylamine hydrochloride is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluorophenyl)methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-fluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to a primary amine through reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluorophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as thiols, amines, or alkoxides in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products
Substitution: Depending on the nucleophile, products can include thiophenes, anilines, or ethers.
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
(2-Bromo-6-fluorophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluorophenyl)methylamine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In medicinal chemistry, it could interact with molecular targets such as receptors or ion channels, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoropyridine
- 2-Bromo-4-methyl-6-nitrophenol
- 2-Bromo-6-methylaniline
Uniqueness
(2-Bromo-6-fluorophenyl)methylamine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2866323-88-6 |
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Molecular Formula |
C8H10BrClFN |
Molecular Weight |
254.53 g/mol |
IUPAC Name |
1-(2-bromo-6-fluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
InChI Key |
GOIWYWDOKKBTGW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1Br)F.Cl |
Origin of Product |
United States |
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